
1,2-Bis(4-vinylphenyl)ethane
Overview
Description
1,2-Bis(4-vinylphenyl)ethane is a chemical compound with the molecular formula C18H18This compound is a colorless liquid that is soluble in organic solvents such as ethanol and xylene . It is often used as a chemical reagent and intermediate in the synthesis of various polymers, resins, and surface coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-vinylphenyl)ethane can be synthesized through a Grignard coupling reaction. This involves the reaction of diphenylethylene with a vinyl compound under alkaline conditions . Another method involves the Wurtz coupling reaction of p-chloromethylstyrene . The reaction is typically carried out under dry argon to exclude oxygen and moisture from the reaction systems .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of Grignard reagents and is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-vinylphenyl)ethane undergoes various types of chemical reactions, including:
Polymerization: It can be polymerized using different catalysts and conditions to form cross-linked polymers.
Substitution Reactions: It can react with various reagents to form substituted derivatives.
Common Reagents and Conditions
Polymerization: Catalysts such as scandium and Lewis acids like SnCl4 and ZnCl2 are commonly used
Substitution Reactions: Reagents like Grignard reagents and vinyl compounds are used under alkaline conditions.
Major Products Formed
Polymers: Cross-linked polymers with enhanced thermal and mechanical properties.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(4-vinylphenyl)ethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(4-vinylphenyl)ethane primarily involves its ability to undergo polymerization and form cross-linked structures. This is facilitated by the presence of vinyl groups that can react with various catalysts and reagents to form stable polymers . The molecular targets and pathways involved include the interaction with catalysts like scandium and Lewis acids, which initiate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Divinylbenzene: Another cross-linking agent used in polymer synthesis.
1,8-Bis(4-vinylphenyl)octane: A similar compound with a longer alkyl linkage.
Uniqueness
1,2-Bis(4-vinylphenyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked polymers with enhanced thermal and mechanical properties . Its ability to undergo various chemical reactions and form stable derivatives also sets it apart from other similar compounds .
Properties
IUPAC Name |
1-ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLAFQNTMMFLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453919 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48174-52-3 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




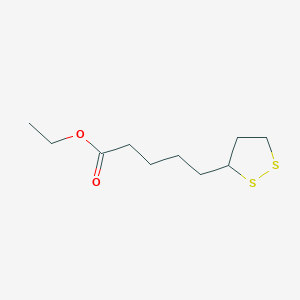
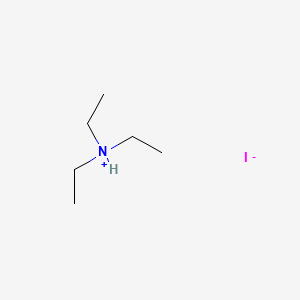
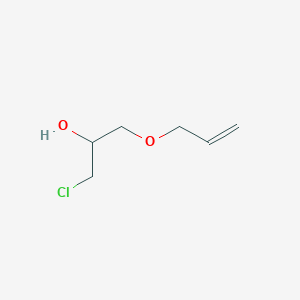
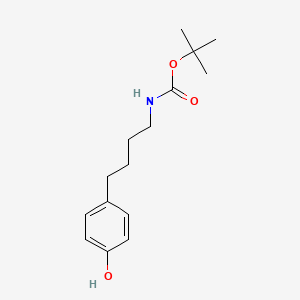
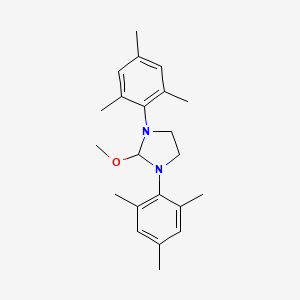

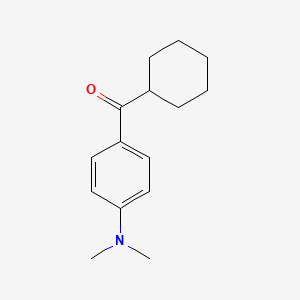
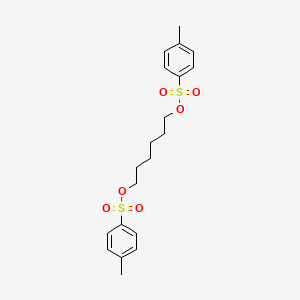
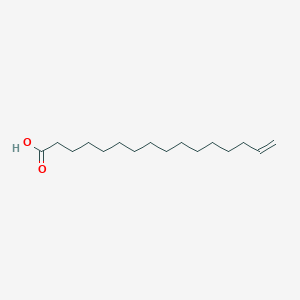
![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)


